molecular formula C5H9NO2S B1598898 2-Methyl-2-(methylsulfonyl)propanenitrile CAS No. 14668-29-2

2-Methyl-2-(methylsulfonyl)propanenitrile

Cat. No. B1598898
CAS RN: 14668-29-2
M. Wt: 147.2 g/mol
InChI Key: MPXOEOMIERYCLI-UHFFFAOYSA-N
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Description

2-Methyl-2-(methylsulfonyl)propanenitrile is a chemical compound with the CAS Number: 14668-29-2 and a molecular weight of 147.2 . It is a white to yellow solid at room temperature .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C5H9NO2S . The InChI code for this compound is 1S/C5H9NO2S/c1-5(2,4-6)9(3,7)8/h1-3H3 .


Physical And Chemical Properties Analysis

This compound is a white to yellow solid . It has a storage temperature of 2-8°C .

Scientific Research Applications

Chemical Synthesis

2-Methyl-2-(methylsulfonyl)propanenitrile and related compounds are often utilized in the field of chemical synthesis. For instance, a study reported the synthesis of various vinylsulfones and vinylsulfonamides, which have a wide range of biological activities and are frequently used in synthetic organic chemistry. These compounds are active in several chemical reactions, such as dienophile reactions, Michael acceptors, and 1,4-addition and electrocyclization reactions (Kharkov University Bulletin Chemical Series, 2020).

Materials Science

In materials science, these compounds find applications in developing novel materials. For example, a study reported the transformation of swollen poly(acrylamide-co-2-acrylamido-2-methyl-1-propanesulfonic acid) hydrogels into tough ones by forming strong sulfonate–Zr4+ metal-coordination complexes. These hydrogels show potential for diverse applications in biomedical and engineering fields due to their dynamic nature and mechanical properties (Advanced Materials, 2020).

Organic Chemistry

In organic chemistry, these compounds are key for various chemical reactions. A study highlights the direct C-H methylsulfonylation of alkenes using sodium metabisulfite as a sulfur dioxide surrogate, demonstrating a method to access (E)-2-methyl styrenyl sulfones (The Journal of Organic Chemistry, 2019).

Supercapacitor Development

They are also instrumental in the development of supercapacitors. A study described the electrochemical synthesis of a novel composite on carbon fabric, using 2-acrylamido-2-methyl-1-propanesulfonate monomers for efficient supercapacitor electrodes (International Journal of Energy Research, 2022).

Environmental Applications

These compounds also have environmental applications. A study synthesized and evaluated 2-Acrylamido-2-Methyl-1-Propane Sulfonic Acid based nanogels for the preconcentration of Fe (III) ions from aqueous solutions. The nanogels showed effective removal of Fe(III) ions and could be applied in real water samples, indicating their potential use in water treatment and purification processes (Journal of Nanomaterials & Molecular Nanotechnology, 2016).

Nanofiltration Technology

In nanofiltration technology, a study used sulfonated polyethylenimine for the preparation of high-performance loose nanofiltration membranes. These membranes showed great potential in textile wastewater treatment due to their high dye rejections and low salt rejections, along with good anti-fouling ability (Chemical Engineering Journal, 2020).

Industrial Chemistry

In industrial chemistry, this compound-related compounds are used in various synthesis processes. For instance, the study on the synthesis of 2-Nitro-4-methylsulfonyl benzoic acid through air-nitric acid combined oxidation underlines its importance in creating specific chemical compounds with high yield and purity (Anhui Chemical Industry, 2013).

Kinetic Studies

These compounds are also significant in kinetic and mechanistic studies. A research on the ruthenium(III) catalyzed oxidation of dl-methionine by alkaline hexacyanoferrate(III) identified the main product of oxidation as methionine sulfone nitrile, providing insights into the mechanisms of such reactions (Journal of Sulfur Chemistry, 2011).

Water Treatment

Another application in water treatment is demonstrated by a study on the synthesis of graft copolymers for the efficient removal of Ni(II), Fe(III), and Cd(II) ions from aqueous media, showcasing the utility of these compounds in removing heavy metals from water (Journal of Polymer Research, 2019).

Safety and Hazards

This compound is associated with several hazard statements including H301, H311, and H331 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and ensuring adequate ventilation .

properties

IUPAC Name

2-methyl-2-methylsulfonylpropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2S/c1-5(2,4-6)9(3,7)8/h1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPXOEOMIERYCLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#N)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00163442
Record name Propanenitrile, 2-methyl-2-(methylsulfonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00163442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

14668-29-2
Record name Propanenitrile, 2-methyl-2-(methylsulfonyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014668292
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propanenitrile, 2-methyl-2-(methylsulfonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00163442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of methylsulfonylacetonitrile (25 g) and methyl iodide (27.4 mL) in N,N-dimethylformamide (300 mL) was added sodium hydride (20 g) at 0° C., and the mixture was stirred at room temperature overnight. Water was added to the reaction mixture, and the mixture was extracted with ethyl acetate. The organic layer was washed with saturated brine, and dried over anhydrous magnesium sulfate, and the solvent was evaporated under reduced pressure to give the title compound (18 g, yield 58%) as colorless crystals.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
27.4 mL
Type
reactant
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Quantity
20 g
Type
reactant
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Quantity
300 mL
Type
reactant
Reaction Step One
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Quantity
0 (± 1) mol
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Yield
58%

Synthesis routes and methods II

Procedure details

To a solution of 2-(methylsulfonyl)acetonitrile (60 g, 504 mmol) in DMF (252 mL) at 0° C. was added potassium carbonate (209 g, 1511 mmol) portion-wise, followed by iodomethane (136 mL, 1511 mmol). After 15 minutes, the ice bath was removed and the reaction was stirred at RT for 48 hours. The reaction mixture was filtered through a Celite pad, and the filter cake was rinsed with ethyl acetate and ether. The combined filtrates were concentrated and partitioned between ether and water. The organic portion was dried over sodium sulfate, filtered, and concentrated in vacuo to afford the titled intermediate (58 g, 78% yield) as an off-white solid.
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
209 g
Type
reactant
Reaction Step One
Name
Quantity
252 mL
Type
reactant
Reaction Step One
Quantity
136 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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